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Compound of Interest

Compound Name:
4-

(Trifluoromethyl)phenylacetonitrile

Cat. No.: B1294351 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
(Trifluoromethyl)phenylacetonitrile, a key building block in pharmaceutical and agrochemical

research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and application in complex synthetic pathways.

Summary of Spectral Data
The key spectral data for 4-(Trifluoromethyl)phenylacetonitrile (CAS No: 2338-75-2,

Molecular Formula: C₉H₆F₃N, Molecular Weight: 185.15 g/mol ) are summarized in the tables

below. This data is crucial for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1294351?utm_src=pdf-interest
https://www.benchchem.com/product/b1294351?utm_src=pdf-body
https://www.benchchem.com/product/b1294351?utm_src=pdf-body
https://www.benchchem.com/product/b1294351?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.70 d 2H Ar-H

7.50 d 2H Ar-H

3.89 s 2H -CH₂-CN

Solvent: CDCl₃

¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

135.2 Ar-C-CH₂

131.5 (q, J = 32.8 Hz) C-CF₃

127.5 Ar-CH

126.2 (q, J = 3.8 Hz) Ar-CH

123.8 (q, J = 272.5 Hz) -CF₃

117.1 -CN

22.9 -CH₂-

Solvent: CDCl₃

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum for 4-(Trifluoromethyl)phenylacetonitrile was obtained using Attenuated Total

Reflectance (ATR).
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Wavenumber (cm⁻¹) Intensity Assignment

2258 Strong C≡N stretch

1620 Medium C=C aromatic stretch

1327 Strong C-F stretch (CF₃)

1169, 1128, 1070 Strong C-F stretch (CF₃)

843 Strong
C-H out-of-plane bend (p-

disubstituted)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight. The data presented here is from Electron

Ionization (EI) mass spectrometry.

m/z Relative Intensity (%) Assignment

185 100 [M]⁺ (Molecular Ion)

166 25 [M-F]⁺

146 15 [M-CF]⁺

116 30 [M-CF₃]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented

above. These represent standard methodologies and may be adapted based on the specific

instrumentation available.

NMR Spectroscopy
¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.
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Sample Preparation: Approximately 10-20 mg of 4-(Trifluoromethyl)phenylacetonitrile was

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition: The proton spectrum was acquired using a standard pulse sequence

with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1

second. A total of 16 scans were accumulated.

¹³C NMR Acquisition: The carbon spectrum was acquired using a proton-decoupled pulse

sequence with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a

relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected using the instrument's software. Chemical shifts were referenced to the residual

solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped

with a diamond ATR accessory.[1]

Sample Preparation: A small amount of the solid 4-(Trifluoromethyl)phenylacetonitrile was

placed directly onto the diamond crystal of the ATR accessory.

Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹ by co-adding 16

scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was

recorded prior to the sample measurement and automatically subtracted.

Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)
The mass spectrum was obtained using a Thermo Fisher Scientific ISQ EC/ISQ QD Single

Quadrupole GC-MS system.

Sample Introduction: A dilute solution of 4-(Trifluoromethyl)phenylacetonitrile in

dichloromethane was injected into the gas chromatograph (GC) equipped with a capillary
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column. The GC oven temperature was programmed to ramp from 50 °C to 250 °C at a rate

of 10 °C/min.

Ionization: As the compound eluted from the GC column, it entered the mass spectrometer's

ion source, where it was ionized by electron impact (EI) at 70 eV.

Mass Analysis: The resulting ions were separated by the quadrupole mass analyzer based

on their mass-to-charge ratio (m/z) over a scan range of 50-500 amu.

Data Processing: The mass spectrum corresponding to the chromatographic peak of 4-
(Trifluoromethyl)phenylacetonitrile was extracted and plotted.

Data Interpretation and Structural Elucidation
The spectral data presented provides a clear and consistent picture of the molecular structure

of 4-(Trifluoromethyl)phenylacetonitrile. The following diagram illustrates the relationship

between the different spectral techniques and the structural information they provide.

Logical Flow of Spectral Data Interpretation
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Caption: Workflow of spectral data integration for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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